molecular formula C9H9BrFNO2 B6287195 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide CAS No. 2586126-06-7

5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide

Cat. No.: B6287195
CAS No.: 2586126-06-7
M. Wt: 262.08 g/mol
InChI Key: QJMCAGARMVFSCU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . It is characterized by the presence of bromine, fluorine, methoxy, and N-methylbenzamide functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide typically involves the bromination and fluorination of a methoxy-substituted benzamide precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The methoxy and N-methylbenzamide groups may also play a role in modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide is unique due to the combination of bromine, fluorine, methoxy, and N-methylbenzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12-9(13)6-3-5(10)4-7(14-2)8(6)11/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMCAGARMVFSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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